molecular formula C6H13Cl2NO3S B2455954 (4-Methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride CAS No. 1955541-66-8

(4-Methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride

Cat. No.: B2455954
CAS No.: 1955541-66-8
M. Wt: 250.13
InChI Key: NZVZZXUEFKWDSG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride typically involves the reaction of 4-methylmorpholine with methanesulfonyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

(4-Methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride involves its ability to act as an electrophile in chemical reactions. The chloride group can be displaced by nucleophiles, leading to the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler analog that lacks the morpholine ring.

    4-Methylmorpholine: The parent compound without the methanesulfonyl chloride group.

    N-Methylmorpholine N-oxide: A related compound used as an oxidizing agent

Uniqueness

(4-Methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride is unique due to the presence of both the morpholine ring and the methanesulfonyl chloride group. This combination imparts distinct chemical reactivity and makes it a versatile reagent in various chemical transformations .

Properties

IUPAC Name

(4-methylmorpholin-2-yl)methanesulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3S.ClH/c1-8-2-3-11-6(4-8)5-12(7,9)10;/h6H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVZZXUEFKWDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CS(=O)(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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